(7-Fluoronaphthalen-1-yl)(7-methyl-2,3-dihydro-1h-inden-4-yl)methanone
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Overview
Description
(7-Fluoronaphthalen-1-yl)(7-methyl-2,3-dihydro-1h-inden-4-yl)methanone is a complex organic compound characterized by the presence of both a fluoronaphthalene and a methyl-dihydroindenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Fluoronaphthalen-1-yl)(7-methyl-2,3-dihydro-1h-inden-4-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the fluoronaphthalene and methyl-dihydroindenyl precursors. These precursors are then subjected to a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride, to form the desired ketone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
(7-Fluoronaphthalen-1-yl)(7-methyl-2,3-dihydro-1h-inden-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogenation or other substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
(7-Fluoronaphthalen-1-yl)(7-methyl-2,3-dihydro-1h-inden-4-yl)methanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme interactions or as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of (7-Fluoronaphthalen-1-yl)(7-methyl-2,3-dihydro-1h-inden-4-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(7-Fluoronaphthalen-1-yl)(7-methyl-2,3-dihydro-1h-inden-4-yl)methanol: Similar structure but with an alcohol group instead of a ketone.
(7-Fluoronaphthalen-1-yl)(7-methyl-2,3-dihydro-1h-inden-4-yl)amine: Contains an amine group instead of a ketone.
(7-Fluoronaphthalen-1-yl)(7-methyl-2,3-dihydro-1h-inden-4-yl)carboxylic acid: Features a carboxylic acid group.
Properties
CAS No. |
74924-91-7 |
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Molecular Formula |
C21H17FO |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
(7-fluoronaphthalen-1-yl)-(7-methyl-2,3-dihydro-1H-inden-4-yl)methanone |
InChI |
InChI=1S/C21H17FO/c1-13-8-11-19(17-6-3-5-16(13)17)21(23)18-7-2-4-14-9-10-15(22)12-20(14)18/h2,4,7-12H,3,5-6H2,1H3 |
InChI Key |
SORPYJDLTMDYFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCCC2=C(C=C1)C(=O)C3=CC=CC4=C3C=C(C=C4)F |
Origin of Product |
United States |
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